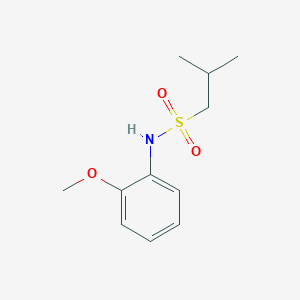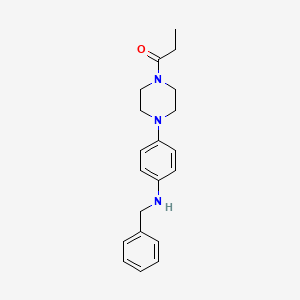![molecular formula C17H16ClN3O B5809592 N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide, also known as CBMA, is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Mécanisme D'action
The exact mechanism of action of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide is not well understood. However, it has been suggested that this compound may exert its antitumor activity through the induction of apoptosis, a process of programmed cell death. This compound has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a promising candidate for further development. In vitro studies have demonstrated that this compound has a high affinity for certain receptors in the brain, suggesting that it may have potential use in the treatment of neurological disorders. This compound has also been reported to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has several advantages for use in lab experiments. It is readily available and has a high purity, making it suitable for use in various assays. This compound also has a low toxicity profile, which reduces the risk of adverse effects in experimental animals. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide. One potential area of research is the development of new derivatives of this compound with improved properties, such as increased solubility. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic effects.
Méthodes De Synthèse
The synthesis of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide involves the reaction between 4-chlorobenzylamine and 2-(bromomethyl)benzimidazole in the presence of acetic acid. The resulting product is then purified using column chromatography, yielding this compound as a white solid. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-12(22)19-10-17-20-15-4-2-3-5-16(15)21(17)11-13-6-8-14(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQRHQLZOOQJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)

![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)


![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)

![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)